2-Cyclobutylthiazol-5-amine
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Overview
Description
2-Cyclobutylthiazol-5-amine is an organic compound with the molecular formula C7H10N2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a thiazole ring substituted with a cyclobutyl group at the 2-position and an amino group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylthiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutylamine with 2-bromoacetylthiazole under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylthiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions at the thiazole ring, particularly at the 4-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products are dihydrothiazole derivatives.
- Substitution reactions yield various substituted thiazole derivatives .
Scientific Research Applications
2-Cyclobutylthiazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclobutylthiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule . The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .
Comparison with Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
2-Cyclopropylthiazol-5-amine: A structurally related compound with a cyclopropyl group instead of a cyclobutyl group.
5-Amino-2-(methylthio)thiazole: Another thiazole derivative with a methylthio group at the 2-position.
Uniqueness: 2-Cyclobutylthiazol-5-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for drug development and other applications .
Properties
CAS No. |
1159816-47-3 |
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Molecular Formula |
C7H10N2S |
Molecular Weight |
154.24 g/mol |
IUPAC Name |
2-cyclobutyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C7H10N2S/c8-6-4-9-7(10-6)5-2-1-3-5/h4-5H,1-3,8H2 |
InChI Key |
MIVUDSOGXVCGEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC=C(S2)N |
Origin of Product |
United States |
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